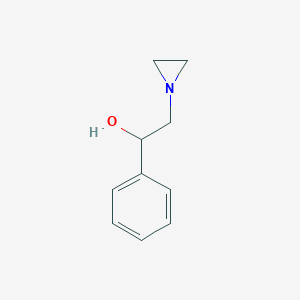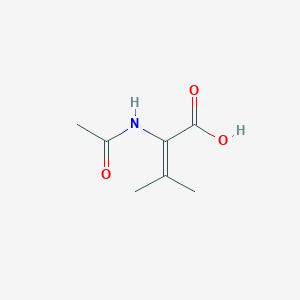
Cyclopentylphosphine
Descripción general
Descripción
Cyclopentylphosphine is an organophosphorus compound with the molecular formula C5H11P It is a tertiary phosphine, characterized by a cyclopentyl group attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopentylphosphine can be synthesized through several methods. One common approach involves the reaction of cyclopentyl chloride with sodium phosphide in tetrahydrofuran at room temperature. The reaction proceeds as follows:
C5H9Cl+NaPH2→C5H9PH2+NaCl
Industrial Production Methods: In an industrial setting, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopentylphosphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: It can be reduced to form this compound hydride.
Substitution: this compound can participate in substitution reactions where the cyclopentyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: this compound oxide.
Reduction: this compound hydride.
Substitution: Substituted phosphines with different functional groups.
Aplicaciones Científicas De Investigación
Cyclopentylphosphine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalytic processes.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form strong bonds with various elements.
Mecanismo De Acción
The mechanism by which cyclopentylphosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion processes.
Comparación Con Compuestos Similares
Cyclopentylphosphine can be compared with other similar compounds such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used in organic synthesis and catalysis.
Cyclohexylphosphine: This compound has a cyclohexyl group instead of a cyclopentyl group. It exhibits similar reactivity but with different steric and electronic properties.
Dimethylphosphine: Dimethylphosphine has two methyl groups attached to the phosphorus atom. It is less bulky compared to this compound and has different reactivity patterns.
This compound is unique due to its specific ring structure, which imparts distinct steric and electronic properties, making it suitable for specialized applications in catalysis and material science.
Propiedades
IUPAC Name |
cyclopentylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11P/c6-5-3-1-2-4-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIDIZXCFDHODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466412 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15573-36-1 | |
| Record name | CYCLOPENTYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















